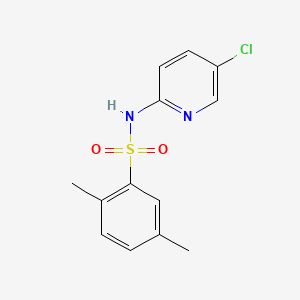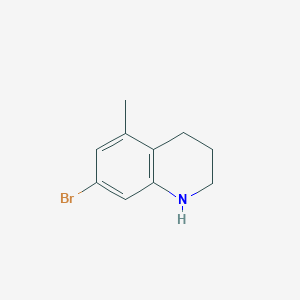![molecular formula C14H14BrN5OS B2361818 4-ブロモ-1-メチル-5-[(4-メチル-1,2,4-トリアゾール-3-イル)スルファニルメチル]-2-フェニルピラゾール-3-オン CAS No. 1022526-47-1](/img/structure/B2361818.png)
4-ブロモ-1-メチル-5-[(4-メチル-1,2,4-トリアゾール-3-イル)スルファニルメチル]-2-フェニルピラゾール-3-オン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-BROMO-2-METHYL-3-((5-METHYL(2,3,5-TRIAZOLYLTHIO))METHYL)-1-PHENYL-3-PYRAZOLIN-5-ONE is a heterocyclic compound that contains a pyrazolone core
科学的研究の応用
4-BROMO-2-METHYL-3-((5-METHYL(2,3,5-TRIAZOLYLTHIO))METHYL)-1-PHENYL-3-PYRAZOLIN-5-ONE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Biological Studies: The compound is used in biological assays to investigate its effects on various cellular pathways and its potential as a therapeutic agent.
Chemical Research: It serves as a building block for the synthesis of more complex molecules and is used in studies related to heterocyclic chemistry.
Industrial Applications: The compound may be used in the development of new materials or as a catalyst in certain chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-BROMO-2-METHYL-3-((5-METHYL(2,3,5-TRIAZOLYLTHIO))METHYL)-1-PHENYL-3-PYRAZOLIN-5-ONE typically involves the following steps:
Formation of the Pyrazolone Core: The pyrazolone core can be synthesized by the reaction of phenylhydrazine with ethyl acetoacetate under acidic conditions.
Bromination: The resulting pyrazolone is then brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the 4-position.
Introduction of the Triazole Ring: The triazole ring can be introduced by reacting the brominated pyrazolone with 4-methyl-1,2,4-triazole-3-thiol in the presence of a base such as potassium carbonate.
Methylation: Finally, the compound is methylated using methyl iodide or a similar methylating agent to obtain the desired product.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the triazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the bromine atom, potentially leading to debromination.
Substitution: The bromine atom can be substituted by various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as primary amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Debrominated derivatives.
Substitution: Various substituted pyrazolone derivatives depending on the nucleophile used.
作用機序
The mechanism of action of 4-BROMO-2-METHYL-3-((5-METHYL(2,3,5-TRIAZOLYLTHIO))METHYL)-1-PHENYL-3-PYRAZOLIN-5-ONE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in inflammatory pathways, microbial cell walls, or cancer cell proliferation.
Pathways Involved: It may inhibit key enzymes or signaling pathways, leading to reduced inflammation, microbial growth, or cancer cell viability.
類似化合物との比較
- 4-BROMO-2-METHYL-3-((5-METHYL(2,3,5-TRIAZOLYLTHIO))METHYL)-1-PHENYL-3-PYRAZOLIN-5-ONE
- 4-Bromo-1-methyl-5-[(4-methyl-1,2,4-triazol-3-yl)methyl]-2-phenylpyrazol-3-one
- 4-Bromo-1-methyl-5-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]-2-phenylpyrazol-3-one
Uniqueness: The presence of the sulfanylmethyl group in 4-BROMO-2-METHYL-3-((5-METHYL(2,3,5-TRIAZOLYLTHIO))METHYL)-1-PHENYL-3-PYRAZOLIN-5-ONE distinguishes it from other similar compounds. This functional group may impart unique chemical reactivity and biological activity, making it a valuable compound for further research and development.
特性
IUPAC Name |
4-bromo-1-methyl-5-[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-2-phenylpyrazol-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrN5OS/c1-18-9-16-17-14(18)22-8-11-12(15)13(21)20(19(11)2)10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEQDYSKBGDUPHY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1SCC2=C(C(=O)N(N2C)C3=CC=CC=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrN5OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(2,5-Dimethylbenzyl)-3'-(3-fluorophenyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide](/img/structure/B2361736.png)
![1-(3-methoxyphenyl)-5-oxo-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)pyrrolidine-3-carboxamide](/img/structure/B2361739.png)
![4-(N,N-diethylsulfamoyl)-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide](/img/structure/B2361741.png)
![3-[4-(propan-2-yl)phenyl]-6-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine](/img/structure/B2361743.png)
![2-[[4-[5-(3,4-diethoxyphenyl)-1,2,4-oxadiazol-3-yl]-2,3-dihydro-1H-inden-1-yl]amino]ethanol;hydrochloride](/img/structure/B2361747.png)



![N-(2,4-dimethylphenyl)-2-((2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2361752.png)

![N-(3-methoxyphenyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2361755.png)
![4-ethoxy-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2361756.png)

![3-(3-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazine-1-carbonyl}piperidin-1-yl)-6-phenylpyridazine](/img/structure/B2361758.png)
